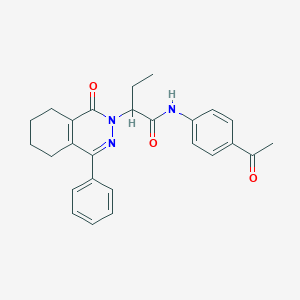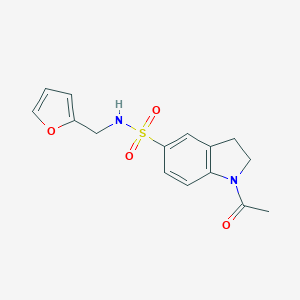![molecular formula C21H19ClN2O6 B271109 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs to treat various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In vitro studies have shown that the compound has a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. The compound has been found to be effective in reducing the production of prostaglandins, which results in a reduction in inflammation, pain, and fever. However, the compound has also been found to inhibit COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. This inhibition can lead to gastrointestinal side effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its high affinity for COX-2 enzymes, making it a potent anti-inflammatory agent. However, the compound's inhibition of COX-1 enzymes can lead to gastrointestinal side effects, which may limit its use in certain experiments.
Future Directions
For research on 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate include the development of new drugs based on its structure, the investigation of its potential applications in other fields, such as cancer research, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to determine the compound's safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 4-(methoxycarbonyl)benzaldehyde and pyrrolidine-3-carboxylic acid to yield the final compound.
properties
Product Name |
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C21H19ClN2O6 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O6/c1-29-20(27)13-6-8-15(9-7-13)24-11-14(10-19(24)26)21(28)30-12-18(25)23-17-5-3-2-4-16(17)22/h2-9,14H,10-12H2,1H3,(H,23,25) |
InChI Key |
IEUYCBWIGPVDOK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)


![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)


![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)